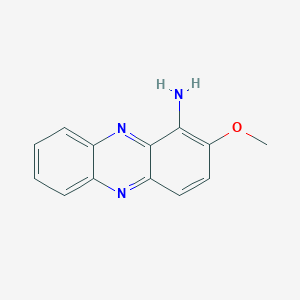

2-Methoxy-phenazin-1-ylamine

Description

Significance of Phenazine (B1670421) Core Structures in Chemical Research

Phenazines are a significant class of nitrogen-containing heterocyclic compounds, characterized by a pyrazine (B50134) ring fused with two benzene (B151609) rings. This tricyclic aromatic system forms the core of a vast array of molecules, with over 100 naturally occurring phenazine derivatives and more than 6,000 synthetic analogues having been identified and studied. ontosight.ai The planar nature and the electron-accepting properties of the phenazine core make it a versatile scaffold in various scientific disciplines.

In the realm of medicinal chemistry, phenazine derivatives have been a subject of intense research for over six decades due to their broad spectrum of pharmacological activities. ontosight.ai These compounds are known to exhibit antimicrobial, antifungal, anticancer, antimalarial, and anti-inflammatory properties. nih.govresearchgate.net The biological activity of phenazines is often attributed to their ability to intercalate into DNA and generate reactive oxygen species (ROS), which can induce cellular damage in pathogenic microorganisms and cancer cells. scbio.cn

Beyond their medicinal applications, phenazine core structures are integral to materials science. Their unique electronic and photophysical properties make them suitable for use in the development of organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells, and electrochemical sensors. chemimpex.com The ability to modify the phenazine core with various functional groups allows for the fine-tuning of their electronic and optical properties to suit specific applications.

Overview of Methoxy-Substituted Phenazines in Academic Contexts

Among the numerous derivatives of phenazine, methoxy-substituted phenazines represent a particularly important subclass. The introduction of a methoxy (B1213986) group (-OCH3) onto the phenazine scaffold can significantly influence the compound's electronic properties, solubility, and biological activity. The methoxy group is an electron-donating group, which can modulate the redox potential of the phenazine core and affect its interaction with biological targets.

In academic research, methoxy-substituted phenazines have been investigated for their potential as therapeutic agents. For instance, studies have shown that the position and number of methoxy groups on the phenazine ring can impact their antibacterial and anticancer efficacy. researchgate.net Some methoxy-phenazine derivatives have demonstrated the ability to overcome drug resistance in bacteria, a critical area of research in modern medicine.

Furthermore, in the field of materials science, the incorporation of methoxy groups is a common strategy to enhance the performance of organic electronic materials. The electron-donating nature of the methoxy group can improve charge transport and luminescent properties, making these compounds valuable components in the design of new and efficient organic electronic devices. chemimpex.com Research in this area continues to explore the synthesis and characterization of novel methoxy-substituted phenazines to unlock their full potential in various technological applications.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyphenazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-17-11-7-6-10-13(12(11)14)16-9-5-3-2-4-8(9)15-10/h2-7H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMHFOGBPMFZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC3=CC=CC=C3N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346292 | |

| Record name | 2-Methoxy-phenazin-1-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3224-52-0 | |

| Record name | 2-Methoxy-phenazin-1-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Compound: 2 Methoxy Phenazin 1 Ylamine

Synthesis and Characterization

Detailed experimental procedures for the synthesis of 2-Methoxy-phenazin-1-ylamine are not extensively reported in readily available scientific literature. However, general synthetic strategies for aminophenazines and their derivatives provide a basis for its potential preparation. One plausible route involves the cyclization of appropriately substituted diphenylamines.

A common method for forming the phenazine (B1670421) core is the Wohl-Aue reaction, which involves the reaction of an aromatic nitro compound with an aniline (B41778) in the presence of a base. acs.org Alternatively, the cyclization of 2-aminodiphenylamine (B160148) derivatives can yield phenazines. For the synthesis of this compound, a potential precursor would be a suitably substituted 2-aminodiphenylamine, which could then be cyclized through an oxidative process.

Another approach could involve the modification of a pre-existing phenazine core. For instance, starting from 2-chlorophenazine, a nucleophilic substitution reaction with sodium methoxide (B1231860) could introduce the methoxy (B1213986) group, followed by the introduction of the amino group at the 1-position. The synthesis of related aminophenazine carboxylate derivatives has been achieved through a facile synthetic method, suggesting that the synthesis of this compound is feasible using established organic chemistry reactions. acs.org

Characterization of the synthesized this compound would involve a suite of standard analytical techniques. These would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate the chemical structure and confirm the positions of the substituents. acs.org Infrared (IR) spectroscopy would be used to identify the characteristic functional groups, such as the N-H stretches of the primary amine and the C-O stretch of the methoxy group. spectroscopyonline.com Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound. nih.gov

Spectroscopic and Physicochemical Properties

Specific experimental spectroscopic and detailed physicochemical data for this compound are not widely available in public databases. However, based on its chemical structure and data for related compounds, some properties can be predicted or are available from chemical suppliers.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃O | scbio.cnalfa-chemistry.comchemnet.comchembk.com |

| Molecular Weight | 225.25 g/mol | scbio.cnalfa-chemistry.comchembk.com |

| CAS Number | 3224-52-0 | ontosight.aiscbio.cnalfa-chemistry.com |

| Boiling Point | 449.5 °C at 760 mmHg | alfa-chemistry.com |

| Flash Point | 225.7 °C | alfa-chemistry.com |

| Density | 1.321 g/cm³ | alfa-chemistry.com |

Spectroscopic Properties

While experimental spectra for this compound are not readily found, the expected spectroscopic features can be inferred:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenazine core, a singlet for the methoxy group protons, and a broad signal for the amine protons. The coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the phenazine rings, with the carbon attached to the methoxy group and the carbon attached to the amino group appearing at characteristic chemical shifts.

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methoxy groups, C=N and C=C stretching vibrations of the aromatic system, and the C-O stretching of the methoxy group. nasa.gov

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of substituents like the methoxy or amino groups.

Derivatization and Structural Modification of 2 Methoxy Phenazin 1 Ylamine and Phenazine Analogs

Exploration of Amine Functionalization at Position 1 of the Phenazine (B1670421) Ring

The primary amine group at the C-1 position of the phenazine ring is a versatile handle for introducing a variety of functional groups and structural motifs. Standard amine derivatization techniques can be readily applied to create new analogues.

Key Functionalization Reactions:

Acylation and Amide Formation: The amine can be acylated to form amides. For instance, reaction with acyl chlorides or anhydrides can yield phenazine-1-carboxamides. This approach has been used to synthesize a series of substituted phenazine-1-carboxamides to explore their potential as antitumor agents. acs.org Similarly, reaction of 1,6-diaminophenazine (B101058) with reagents like sebacoyl chloride has been used to create amide-linked phenazinophanes. rsc.org

Alkylation: The nucleophilic amine can undergo alkylation to form secondary or tertiary amines, though controlling the degree of alkylation can be challenging.

Palladium-Mediated Amination: Modern cross-coupling reactions provide powerful tools for amine functionalization. Palladium-mediated amination of halogenated phenazines is a viable route to prepare substituted diaminophenazines. rsc.org

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines (Schiff bases). These can be further reduced to stable secondary amines or used as ligands for metal complexation. For example, 2,3-diaminophenazine has been used to create Schiff base ligands that form complexes with various metal ions, which have been investigated for their anticancer properties. researchgate.net

These transformations allow for the introduction of diverse side chains, which can influence the molecule's solubility, steric profile, and ability to form hydrogen bonds, all of which are critical for biological interactions.

Modification and Manipulation of the Methoxy (B1213986) Group within Phenazine Structures

The methoxy group at the C-2 position significantly influences the electronic properties of the phenazine ring. Its manipulation can lead to derivatives with altered reactivity and biological profiles.

Key Modification Strategies:

O-Demethylation: A common modification is the cleavage of the methyl ether to yield the corresponding hydroxyl group (a phenol). This transformation unmasks a hydrogen bond donor and potential site for further functionalization, such as glycosylation or esterification. The presence of a hydroxyl group is a common feature in many biologically active natural phenazines. nih.gov

Transetherification: Methods have been developed for the regioselective substitution of alkoxy chains on substituted nitroanilines, which are precursors to phenazines. acs.org This strategy allows for the replacement of a methoxy group with other alkoxy groups, enabling the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives. acs.org

Enzymatic O-Methylation: In biological systems, the formation of methoxy groups on phenazine scaffolds is often catalyzed by specific enzymes. For instance, the SAM-dependent O-methyltransferase LaPhzM from Lysobacter antibioticus is responsible for the O-methylation of phenazine natural products and can exhibit broad substrate selectivity. acs.orgnih.gov This biocatalytic approach offers a highly specific method for methoxy group installation.

Loss of Methoxy Group: In some instances, chemical or biological transformations can lead to the complete loss of a methoxy group. For example, a modified phenazine isolated from an Indonesian Streptomyces sp. was found to have lost a methoxy group compared to its precursor, resulting in a dihydrophenazine core. nih.gov

These modifications directly impact the electronic environment of the phenazine system and can modulate the compound's interaction with biological targets.

Introduction of Diverse Substituents on the Phenazine Ring System

Beyond the existing amine and methoxy groups, the phenazine ring itself can be further substituted to generate a vast array of derivatives. The development of synthetic methodologies has been crucial in accessing these analogues. mdpi.com

Classic and Modern Synthetic Methods:

Wohl-Aue Reaction: This classic method involves the coupling of anilines with nitrobenzenes under basic conditions to form substituted phenazines. researchgate.net

Condensation Reactions: A widely used and often high-yielding method is the double condensation of 1,2-benzoquinones with o-phenylenediamines. researchgate.netias.ac.in This approach allows for the synthesis of various substituted phenazines and benzo[a]phenazines. ias.ac.in

Cyclization of Diphenylamines: Suitably substituted 2-nitrodiphenylamines or other diphenylamine (B1679370) derivatives can be cyclized to form the phenazine core. researchgate.net

Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools like the Buchwald-Hartwig and Ullmann coupling reactions for phenazine synthesis. researchgate.net These catalytic methods often proceed under milder conditions and with greater functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr): The SNAr strategy is effective for functionalizing π-conjugated systems like phenazines, particularly when the ring is activated by electron-withdrawing groups. This has been used to synthesize novel regioisomeric phenanthro[a]phenazine derivatives. rsc.org

These synthetic routes provide access to phenazines with diverse substitution patterns, including halogens, alkyl groups, and nitro groups, which are essential for systematic SAR studies. rsc.orgrsc.org

Structure-Activity Relationship (SAR) Studies in Substituted Phenazine Derivatives

SAR studies are fundamental to understanding how specific structural features of phenazine derivatives correlate with their biological activity. By systematically altering substituents on the phenazine core and observing the resulting changes in efficacy, researchers can design more potent and selective compounds.

SAR in Antimycobacterial Phenazines: Extensive SAR studies have been conducted on phenazines for their activity against Mycobacterium leprae, the causative agent of leprosy. These studies, often using the well-known drug clofazimine (B1669197) as a benchmark, have yielded critical insights. nih.govasm.org

Effect of Halogenation: The introduction of chlorine atoms onto the phenazine nucleus generally enhances antimycobacterial activity. Activity tends to increase with the degree of chlorination, with compounds having chlorine atoms in the para positions of both the anilino and phenyl rings showing particularly high potency. nih.govasm.org Bromine substitution at these positions can lead to even greater activity. nih.gov

Role of the Imino Substituent: The nature of the substituent at the imino nitrogen is crucial. The most active compounds against M. leprae were found to contain a 2,2,6,6-tetramethylpiperidine (B32323) moiety at this position. nih.govnih.gov

Correlation with Lipophilicity: For a series of tetramethylpiperidine-substituted phenazines, antimycobacterial activity was found to correlate with the partition coefficient in octanol-water, a measure of lipophilicity. Activity increased in the order of compounds substituted with hydrogens/fluorines, ethoxy groups, methyl groups, and finally chlorines/bromines. nih.gov

Interactive Table: SAR of Phenazine Derivatives against M. leprae

This table summarizes the general trends observed in SAR studies. Specific activity values can vary based on the full structure of the compound.

| Position of Substitution | Substituent Type | Observed Effect on Activity against M. leprae | Reference(s) |

| Phenazine Core/Anilino Ring | No Halogen | Baseline Activity | nih.gov |

| Phenazine Core/Anilino Ring | Monochlorination | Increased Activity | nih.govasm.org |

| Anilino & Phenyl Rings (para) | Dichlorination | Markedly Increased Activity | nih.govasm.org |

| Anilino & Phenyl Rings (para) | Dibromination | Highly Increased Activity | nih.gov |

| Imino Nitrogen | Cyclohexyl | Moderate Activity | nih.gov |

| Imino Nitrogen | Piperidine | Good Activity | asm.org |

| Imino Nitrogen | 2,2,6,6-Tetramethylpiperidine | Highest Activity | nih.govnih.gov |

SAR in Anticancer Phenazines: Phenazine derivatives have also been explored as anticancer agents, with SAR studies guiding the design of compounds that target cellular machinery like topoisomerases.

Phenazine-1-carboxamides: Studies on phenazine-1-carboxamides, which are derivatives of the C-1 amine, have identified compounds with significant antitumor activity. acs.org

Benzo[a]phenazines: For a series of 7-alkylamino substituted benzo[a]phenazine (B1654389) derivatives, the presence of a terminal dimethylamino group on the side chain at the N-7 position was correlated with good Topoisomerase I and II inhibitory activity and cytotoxicity in the HL-60 cell line. mdpi.com The introduction of a methoxy group also significantly improved inhibitory and cytotoxic activity in some cases. mdpi.com

These studies underscore the importance of systematic structural modification in tuning the biological properties of the phenazine scaffold, paving the way for the development of new therapeutic agents.

Biological Activities and Molecular Mechanisms of Phenazine Scaffolds

General Mechanistic Principles Underlying Phenazine (B1670421) Bioactivity

The multifaceted biological effects of phenazine compounds can be attributed to several key mechanistic principles. These principles are not mutually exclusive and often work in concert to produce the observed biological outcomes.

Many phenazine compounds are redox-active, meaning they can participate in electron transfer reactions. mdpi.com This property enables them to reduce molecular oxygen, leading to the formation of reactive oxygen species (ROS) such as superoxide (B77818) radicals. mdpi.comnih.gov ROS are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and nucleic acids. youtube.com The generation of ROS is a key mechanism underlying the antimicrobial and antitumor activities of many phenazines. mdpi.comnih.gov For example, pyocyanin, a well-studied phenazine produced by Pseudomonas aeruginosa, is known to generate ROS, which contributes to its virulence and its ability to outcompete other microorganisms. nih.govnih.gov

Topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes like replication, transcription, and chromosome segregation. wikipedia.org They function by creating transient breaks in the DNA backbone to allow for strand passage and then resealing the breaks. wikipedia.orgtandfonline.com Certain phenazine derivatives have been identified as potent inhibitors of both type I and type II topoisomerases. nih.govnih.gov These inhibitors can act as "topoisomerase poisons" by stabilizing the covalent complex formed between the enzyme and DNA, which prevents the re-ligation of the DNA strands. wikipedia.orgnih.gov This leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death). wikipedia.org The dual inhibition of both topoisomerase I and II by some phenazine derivatives makes them particularly interesting as potential anticancer agents. nih.gov

The nitrogen atoms within the phenazine ring system, as well as strategically placed substituents, can act as ligands, enabling these compounds to bind to metal ions. nih.govmdpi.com This process, known as chelation, can have significant biological consequences. nih.govresearchgate.net By sequestering essential metal ions, phenazine derivatives can disrupt the function of metalloenzymes that are crucial for cellular processes. nih.gov The structure of the resulting metal chelates can vary depending on the specific phenazine derivative and the metal ion involved. jst.go.jp For example, studies on hydroxyphenazine derivatives have shown the formation of stable complexes with divalent metal ions like copper, nickel, and zinc. jst.go.jp

The ability of phenazines to undergo reversible oxidation-reduction reactions, known as redox cycling, is a fundamental aspect of their bioactivity. researchgate.netbohrium.com In a biological context, phenazines can act as electron shuttles, accepting electrons from cellular reductants like NADH and transferring them to electron acceptors such as oxygen or other molecules. nih.govnih.gov This process can have profound effects on cellular metabolism and physiology. For instance, in Pseudomonas aeruginosa, phenazine redox cycling has been shown to enhance anaerobic survival by facilitating ATP production and maintaining the proton-motive force. bohrium.comnih.gov This highlights the versatility of phenazines as biological redox agents. biorxiv.org

Structure-Mechanism Relationships for Methoxy-Phenazine Derivatives

The biological activity of phenazine derivatives can be significantly modulated by the nature and position of their substituents. The introduction of a methoxy (B1213986) group, as seen in 2-Methoxy-phenazin-1-ylamine, can influence the electronic properties and steric profile of the molecule, thereby affecting its interactions with biological targets.

While specific research on the structure-mechanism relationships of this compound is limited ontosight.ai, studies on related methoxy-phenazine derivatives provide valuable insights. For example, in the context of topoisomerase inhibition, the position of methoxy and other substituents on the phenazine core has been shown to be critical for activity. nih.gov Structure-activity relationship (SAR) studies on analogues of the dual topoisomerase I/II inhibitor XR11576, which contains a methoxy group, have demonstrated that modifications to the phenazine chromophore can significantly impact inhibitory potency. nih.gov

Computational and Theoretical Studies on 2 Methoxy Phenazin 1 Ylamine and Phenazine Analogs

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone in the computational study of phenazine (B1670421) derivatives, enabling detailed analysis of their electronic structure and properties. nih.govacs.org DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and electronic properties, such as redox potentials and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding the reactivity and behavior of these compounds. rsc.orgnih.gov

High-throughput DFT calculations have been employed to investigate the redox potentials of a large number of phenazine derivatives. digitellinc.comrsc.org These studies systematically explore the effects of various electron-donating (EDG) and electron-withdrawing (EWG) groups at different positions on the phenazine core. digitellinc.comrsc.org The primary findings indicate that:

The introduction of EWGs, such as cyano or nitro groups, tends to increase the redox potential, making the compound a better electron acceptor. rsc.org

Conversely, the presence of EDGs, like amino or methoxy (B1213986) groups, shifts the potential to more negative values. rsc.org

The position of the functional group on the phenazine ring also has a significant impact on the redox potential. rsc.org

For a compound like 2-Methoxy-phenazin-1-ylamine, the presence of both a methoxy (EDG) and an amino (EDG) group would be expected to lower its redox potential compared to the unsubstituted phenazine. DFT calculations can precisely quantify this effect.

Furthermore, DFT is utilized to rationalize spectroscopic data. nih.govnih.gov For instance, calculated absorption spectra, corresponding to n-π* and π-π* transitions, can be compared with experimental UV-Vis spectra to confirm molecular structures and understand electronic transitions. nih.gov Theoretical calculations on phenazine, acridine, and anthracene (B1667546) anions have provided valuable insights into the effect of nitrogen atom substitution on their electronic states and electron affinities. acs.orgnih.gov

Table 1: Effect of Substituents on the Redox Potential of Phenazine Derivatives (Illustrative)

| Substituent Group | Position | Nature of Group | Predicted Effect on Redox Potential |

|---|---|---|---|

| -NH₂ (Amino) | R2 | Electron-Donating | Decrease |

| -OCH₃ (Methoxy) | R1 | Electron-Donating | Decrease |

| -CN (Cyano) | R1, R2 | Electron-Withdrawing | Increase |

| -NO₂ (Nitro) | R2 | Electron-Withdrawing | Increase |

This table illustrates general trends observed in DFT studies of substituted phenazines. rsc.org

Molecular Modeling and Ligand-Target Interaction Prediction (e.g., DNA interactions)

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting and analyzing the interactions between phenazine derivatives and biological targets. nih.govresearchgate.net A primary target of interest for many phenazine compounds is DNA, owing to their potential as anticancer and antimicrobial agents. nih.govmdpi.com

Phenazine derivatives are known to interact with DNA primarily through intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. nih.govmdpi.commdpi.com Molecular docking studies can model this binding mode, predicting the preferred binding site and the stability of the ligand-DNA complex. These models help to identify the key intermolecular interactions, such as:

π-π stacking: Between the phenazine core and the DNA base pairs. mdpi.com

Hydrogen bonding: Between substituents on the phenazine ring and the functional groups in the major or minor grooves of DNA. mdpi.com

Electrostatic interactions: Between charged groups on the ligand and the phosphate (B84403) backbone of DNA.

For this compound, the amino and methoxy groups could potentially form hydrogen bonds with the DNA backbone or bases, thereby influencing its binding affinity and sequence selectivity. Docking studies can generate a binding energy score, which provides a qualitative estimate of the binding affinity. rsc.orgmdpi.com

Beyond DNA, molecular docking is used to predict interactions with protein targets, such as enzymes like DNA gyrase or various kinases. nih.govmdpi.comnih.gov These studies are crucial for designing selective inhibitors and understanding the mechanism of action of bioactive phenazine compounds. nih.govnih.gov For example, studies have explored the binding of phenazine analogs to the 40S ribosomal protein S9, suggesting a mechanism for their antifungal activity. nih.gov

Table 2: Predicted Interaction Data for a Phenazine Derivative with a DNA Target (Hypothetical Example)

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Mode | Minor Groove Intercalation |

| Key Interacting Residues (DNA) | DG12, DC13 |

| Types of Interactions | Hydrogen Bond, π-π Stacking |

This table represents typical output from a molecular docking simulation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Phenazine Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For phenazine derivatives, QSAR studies are frequently employed to guide the synthesis of new analogs with enhanced potency for applications such as anticancer or antibacterial agents. nih.govnih.govnih.govmdpi.com

The development of a QSAR model involves several key steps:

Data Set Compilation: A series of phenazine compounds with experimentally determined biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment, HOMO/LUMO energies), and lipophilic (e.g., LogP) properties.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical techniques like cross-validation and by using an external set of compounds not included in the model development. researchgate.net

QSAR studies on phenazinamines have suggested that lipophilicity (expressed as XlogP) is a highly influential parameter in determining their biological activity. nih.govresearchgate.net Other studies on different phenazine series have identified the importance of steric and electronic properties for their antibacterial or antitumor activities. nih.govmdpi.com The resulting QSAR models provide valuable insights into the structural features that are either favorable or detrimental to the desired activity, thereby enabling a more rational approach to drug design. nih.gov

Table 3: Common Molecular Descriptors Used in Phenazine QSAR Studies

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | ELUMO | Electron affinity, reactivity |

| Lipophilic | LogP | Hydrophobicity, membrane permeability |

| Steric/Topological | Molar Refractivity (MR) | Molecular size and polarizability |

| Thermodynamic | Heat of Formation | Molecular stability |

This table lists examples of descriptors frequently employed in QSAR modeling. researchgate.net

Biosynthetic Pathways of Natural Phenazines

Chorismate-Derived Biosynthetic Routes to Phenazine (B1670421) Core Structures

The biosynthesis of all natural phenazines begins with a common precursor derived from the shikimate pathway: chorismic acid. researchgate.net This pathway is central to the production of aromatic amino acids in bacteria and plants. In phenazine-producing bacteria, a conserved set of enzymes diverts chorismate towards the formation of the tricyclic phenazine core. nih.gov

The conversion of chorismate to the initial phenazine precursors is catalyzed by a series of enzymes encoded by the highly conserved phz gene cluster. researcher.life The key steps are as follows:

Formation of ADIC: The enzyme PhzE, an anthranilate synthase homolog, catalyzes the conversion of chorismate to 2-amino-2-deoxyisochorismic acid (ADIC). researcher.life This represents the first committed step in phenazine biosynthesis, branching off from primary metabolism. researchgate.net

Conversion to DHHA: Subsequently, the isochorismatase PhzD and the isomerase PhzF work in concert to convert ADIC into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). researcher.life

Dimerization and Cyclization: Two molecules of a DHHA-derived intermediate are then condensed and cyclized to form the initial tricyclic phenazine scaffold, hexahydrophenazine-1,6-dicarboxylate (HHPDC). researcher.life This crucial dimerization step is catalyzed by the enzyme PhzB. researcher.life

From HHPDC, the pathway leads to the formation of two primary phenazine core structures: phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC). nih.gov These two molecules serve as the foundational templates upon which a vast diversity of strain-specific phenazine derivatives are built through various modification reactions. nih.gov

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| PhzE | Anthranilate synthase-like enzyme | Chorismate | 2-amino-2-deoxyisochorismic acid (ADIC) |

| PhzD | Isochorismatase family enzyme | ADIC | Intermediate for PhzF |

| PhzF | Isomerase | Product of PhzD | trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) |

| PhzB | Catalyzes dimerization and cyclization | DHHA-derived intermediate | Hexahydrophenazine-1,6-dicarboxylate (HHPDC) |

Role of Enzymatic and Non-Enzymatic Reactions in Phenazine Biosynthesis

The transformation of the initial tricyclic scaffold into stable, aromatic phenazine core structures involves a series of oxidative steps that are both enzymatically catalyzed and spontaneous. The unstable intermediate, hexahydrophenazine-1,6-dicarboxylate (HHPDC), readily undergoes oxidation.

A key non-enzymatic reaction is the rapid oxidative decarboxylation of HHPDC to form tetrahydrophenazine-1,6-carboxylic acid (THPCA). nih.gov This spontaneous reaction is a significant reason why the asymmetrically substituted phenazine-1-carboxylic acid (PCA) is a major product in many phenazine-producing organisms. nih.gov

Enzymatic reactions play a critical role in the final aromatization steps. The flavin-dependent oxidase PhzG is a conserved enzyme in the phz operon that catalyzes the final oxidation of pathway intermediates to produce the fully aromatic phenazine core. nih.gov PhzG can act on different partially oxidized intermediates, leading to either PDC or PCA. nih.gov The interplay between the enzymatic activity of PhzG and spontaneous oxidative decarboxylation events contributes to the ratio of different core phenazines produced by a given bacterial strain. nih.gov Further modifications of these core structures, such as hydroxylation, methylation, and amination, are carried out by a suite of tailoring enzymes, leading to the vast diversity of natural phenazines observed. mdpi.commdpi.com

Characterization and Engineering of Biosynthetic Gene Clusters

The genes responsible for phenazine biosynthesis are typically organized into a conserved operon, commonly referred to as the phz gene cluster. nih.gov This cluster contains the core set of genes (phzABCDEFG) required for the synthesis of PCA or PDC from chorismate. frontiersin.org The high degree of conservation of these core genes, particularly phzF, allows for their use as genetic markers to identify and screen for phenazine-producing bacteria from various environments. nih.gov

Characterization of these gene clusters has been instrumental in elucidating the biosynthetic pathway. By creating targeted gene knockouts, scientists have been able to accumulate specific intermediates and assign functions to individual phz enzymes. frontiersin.org For instance, knocking out the phzF gene leads to the accumulation of DHHA. frontiersin.org

The understanding of phz gene clusters has paved the way for metabolic engineering and the generation of novel phenazine derivatives. acs.org By introducing, deleting, or modifying genes within the cluster, it is possible to alter the final phenazine products. For example, heterologous expression of tailoring enzymes from one organism into a different phenazine-producing host can generate new compounds. Engineering efforts have focused on:

Overproduction of specific phenazines: By manipulating regulatory genes or strengthening the precursor supply from the shikimate pathway, the yield of desired phenazines like PCA can be significantly increased. frontiersin.org

Generation of novel derivatives: Introducing modification enzymes such as hydroxylases, methyltransferases, or N-oxygenases into a host strain can create phenazines not naturally produced by that organism. mdpi.com

Blocking competing pathways: Deleting genes for enzymes that convert a desired phenazine into other derivatives can lead to the specific accumulation of the target compound. frontiersin.org

| Gene | Enzyme Product | General Function in Biosynthesis |

|---|---|---|

| phzA/B | Hypothetical protein/Dimerization enzyme | Involved in the dimerization of DHHA-derived precursors |

| phzC | DAHP synthase homolog | Potentially links phenazine synthesis to the shikimate pathway |

| phzD | Isochorismatase | Converts ADIC |

| phzE | Anthranilate synthase component I | Synthesizes ADIC from chorismate |

| phzF | Isomerase | Synthesizes DHHA |

| phzG | FMN-dependent oxidase | Catalyzes final oxidation/aromatization steps |

Implications for Biocatalysis and Synthetic Biology of Methoxy-Phenazines

The elucidation of phenazine biosynthetic pathways has significant implications for biocatalysis and synthetic biology, particularly for the production of valuable derivatives like methoxy-phenazines. O-methylation is a crucial modification that can significantly impact the biological activity of phenazines. mdpi.com For example, the antibiotic myxin (B609384) has much higher antimicrobial activity than its non-methylated counterpart, iodinin (B1496461). nih.gov

The key enzymes responsible for this modification are S-adenosylmethionine (SAM)-dependent O-methyltransferases. A well-characterized example is LaPhzM from Lysobacter antibioticus OH13, which is responsible for the O-methylation steps in myxin biosynthesis. nih.govnih.gov This enzyme converts the hydroxyl groups of iodinin to the methoxy (B1213986) groups of myxin. acs.org

Research has shown that enzymes like LaPhzM can exhibit relaxed substrate selectivity, meaning they can catalyze the O-methylation of various phenazine precursors. nih.govresearchgate.net This property is highly valuable for synthetic biology applications. By combining the core phenazine biosynthetic pathway with such tailoring enzymes in a heterologous host, it is possible to create a "one-pot" enzymatic synthesis of complex methoxy-phenazines. nih.govacs.org

The implications for this field include:

Sustainable Production: Biocatalytic production of methoxy-phenazines in engineered microorganisms offers a greener, more sustainable alternative to complex chemical synthesis. acs.org

Novel Compound Generation: By combining different core phenazine scaffolds with a library of methyltransferases and other tailoring enzymes, synthetic biology approaches can be used to generate novel methoxy-phenazine derivatives with potentially enhanced or new biological activities.

Process Optimization: Understanding the enzymatic mechanisms allows for the rational design and engineering of enzymes and metabolic pathways to improve the efficiency, yield, and specificity of methoxy-phenazine production. researchgate.net

This knowledge facilitates the exploitation of the vast chemical space of phenazines, enabling the development of new antibiotics and other valuable bioactive compounds through metabolic engineering and chemoenzymatic synthesis. nih.gov

Advanced Characterization Techniques in Phenazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Methoxy-phenazin-1-ylamine, ¹H and ¹³C NMR spectroscopy would provide detailed information about its carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons of the methoxy (B1213986) group (-OCH₃) would typically appear as a sharp singlet in the upfield region of the aromatic spectrum, generally between δ 3.8 and 4.0 ppm. acdlabs.comresearchgate.net The aromatic protons on the phenazine (B1670421) core would resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) would depend on their position relative to the methoxy and amine substituents. These patterns are crucial for confirming the substitution pattern on the phenazine rings. The protons of the amine group (-NH₂) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

In the ¹³C NMR spectrum, the carbon of the methoxy group is expected to show a signal in the range of δ 55-60 ppm. researchgate.netnih.gov The aromatic carbons would appear in the region of δ 110-150 ppm. The carbons directly attached to the nitrogen and oxygen atoms would have distinct chemical shifts, aiding in the complete assignment of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy (-OCH₃) | ~3.9 (s, 3H) | ~56 |

| Aromatic (C-H) | 7.0 - 8.5 (m) | 110 - 145 |

| Amine (-NH₂) | Variable (br s, 2H) | - |

| Quaternary Aromatic (C-N, C-O, C-C) | - | 130 - 155 |

| Note: This data is predictive and based on the analysis of similar phenazine and methoxy-substituted aromatic structures. 's' denotes singlet, 'm' denotes multiplet, 'br s' denotes broad singlet. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₁N₃O), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass.

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The initial fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a significant [M-15]⁺ fragment. Subsequent fragmentations could include the loss of carbon monoxide (CO) from the resulting ion, or cleavage of the phenazine ring system. The presence of the amino group could lead to fragmentation pathways involving the loss of HCN or NH₂ radicals. libretexts.org Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [M]⁺ | 225 | - |

| [M-CH₃]⁺ | 210 | •CH₃ |

| [M-CO]⁺ | 197 | CO |

| [M-HCN]⁺ | 198 | HCN |

| Note: The relative intensities of these fragments would provide further structural clues. |

X-ray Crystallography for Solid-State Structure Determination

Furthermore, the crystal structure would reveal intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking interactions between the planar phenazine rings of adjacent molecules. mdpi.com These interactions are crucial for understanding the solid-state packing and properties of the compound. While a crystal structure for the specific title compound is not publicly available, studies on other phenazine derivatives show that they often crystallize in well-defined systems, such as monoclinic or orthorhombic space groups. nih.govresearchgate.net

Table 3: Representative Crystallographic Parameters for a Phenazine Derivative

| Parameter | Example Value (for a related phenazine derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.3 |

| b (Å) | ~13.3 |

| c (Å) | ~17.5 |

| β (°) | ~123.2 |

| Z (molecules/unit cell) | 4 |

| Source: Data for 1,1′-(phenazine-5,10-diyl)bis(heptan-1-one) researchgate.net |

Spectroscopic Methods for Electronic Transitions and Interactions (e.g., UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The phenazine core is a chromophore that absorbs light in the UV and visible regions of the electromagnetic spectrum. msu.edu

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands. Phenazine itself exhibits absorption maxima around 360-380 nm. researchgate.net The presence of the electron-donating methoxy and amino groups is likely to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths, potentially into the visible region, imparting color to the compound.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While phenazine itself is generally considered non-fluorescent or weakly fluorescent, the introduction of substituents can significantly alter its emission properties. researchgate.net Aminophenazines, in particular, have been shown to be fluorescent. It is therefore anticipated that this compound would exhibit fluorescence, with the emission wavelength being dependent on the solvent polarity. The study of its fluorescence properties, including quantum yield and lifetime, would provide insights into its excited state dynamics and potential applications as a fluorescent probe.

Table 4: Expected Spectroscopic Properties for this compound in Solution

| Technique | Expected Observation |

| UV-Vis Absorption | Absorption maxima shifted to longer wavelengths (>380 nm) compared to unsubstituted phenazine. |

| Fluorescence Spectroscopy | Potential for fluorescence emission in the visible region. |

| Note: The exact λmax for absorption and emission would be solvent-dependent. |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Strategies for Phenazines

The future of phenazine (B1670421) research is intrinsically linked to the innovation of synthetic methodologies that are not only efficient but also environmentally sustainable. Traditional methods for synthesizing phenazines have often involved harsh conditions or multiple steps. rasayanjournal.co.in Modern research is now pivoting towards more streamlined and eco-friendly approaches.

Emerging strategies include the use of solid-state chemistry, which involves solvent-free reactions of ortho-quinones and ortho-diamines, offering a simpler and more environmentally conscious alternative to classical solution-based procedures. rasayanjournal.co.in Other modern techniques that are gaining traction include:

Homocoupling Reactions: Utilizing substituted bromoanilines to construct the phenazine core. bohrium.com

Metal-Catalyzed Annulation: Employing catalysts like Rhodium (III) and Copper to facilitate ring formation. bohrium.com

Multicomponent Reactions (MCRs): These reactions offer high atom economy by combining multiple starting materials in a single step, allowing for the rapid synthesis of diverse phenazine libraries. bohrium.com

Table 1: Comparison of Synthetic Strategies for Phenazine Derivatives

| Strategy | Description | Advantages |

| Classical Methods | Traditional solution-based condensation reactions, often requiring harsh conditions (e.g., concentrated acetic acid). rasayanjournal.co.in | Well-established procedures. |

| Solid-State Chemistry | Solvent-free reaction of fine powders of ortho-quinones and ortho-diamines under inert conditions. rasayanjournal.co.in | Environmentally friendly, fewer steps, simple operation. rasayanjournal.co.in |

| Metal-Catalyzed Reactions | Use of transition metals (e.g., Rh, Cu) to catalyze the formation of the heterocyclic ring system. bohrium.com | High efficiency and selectivity. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product. bohrium.com | High atom economy, operational simplicity, ability to create large compound libraries. bohrium.com |

Targeted Design of Phenazine Derivatives with Modulated Mechanistic Profiles

The functional diversity of phenazines stems from the versatility of their tricyclic structure, which can be decorated with various functional groups to fine-tune their properties. The targeted design of derivatives allows for the modulation of their electronic, redox, and biological profiles. For instance, the introduction of hydroxyl, sulfonate, or carboxylate moieties can alter the redox potentials of phenazines in aqueous media. rsc.org

In the context of 2-Methoxy-phenazin-1-ylamine, the methoxy (B1213986) and amine groups are critical substituents that influence its properties. Future design strategies will likely focus on:

Modulating Redox Activity: The redox-active nature of phenazines is central to many of their biological functions. nih.gov By strategically adding electron-donating or electron-withdrawing groups, researchers can control the compound's ability to participate in electron transfer reactions.

Enhancing Target Specificity: Designing derivatives that bind with high affinity and specificity to a particular biological target is a primary goal. This involves creating hybrid molecules that combine the phenazine scaffold with other pharmacophores to achieve dual or synergistic effects. bohrium.comnih.gov

Tuning Photophysical Properties: For applications in materials science, such as in organic light-emitting diodes (OLEDs), the design focuses on creating derivatives with specific emission wavelengths and high quantum efficiencies. acs.org This can be achieved by combining the phenazine core (as an acceptor) with various donor molecules to control the intramolecular charge transfer characteristics. acs.org

The ultimate aim is to establish clear structure-activity relationships (SAR) that guide the rational design of new phenazine compounds with desired mechanistic profiles for therapeutic or technological applications. nih.gov

Integration of Multi-Omics Data in Mechanistic Elucidation of Phenazine Action

Understanding the precise mechanism of action of compounds like this compound requires a holistic view of their impact on biological systems. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. jci.org This systems biology strategy allows researchers to move beyond a single target and observe the global cellular response to a compound. nih.gov

Future research will increasingly use multi-omics to:

Identify Cellular Pathways: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) simultaneously, researchers can identify the key signaling and metabolic pathways modulated by a phenazine derivative. nih.govresearchgate.net

Uncover Novel Mechanisms: This integrated approach can reveal unexpected molecular interactions and off-target effects, providing a more complete picture of a compound's biological activity. jci.org

Discover Biomarkers: Multi-omics data can help identify biomarkers that predict the response to treatment with a phenazine-based therapeutic, paving the way for personalized medicine.

By combining these high-dimensional datasets, scientists can construct comprehensive models of how phenazines exert their effects, accelerating the validation of their therapeutic potential. jci.org

Exploration of New Biological Targets for Phenazine Scaffolds

While phenazines are well-known for their antimicrobial and anticancer activities, the full spectrum of their biological targets remains largely unexplored. nih.govnih.gov The unique chemical structure of the phenazine scaffold makes it a versatile platform for interacting with a wide range of biomolecules.

Future research avenues in this area include:

Screening Against Diverse Target Classes: Systematically screening phenazine libraries against different classes of proteins, such as kinases, proteases, and metabolic enzymes, could uncover entirely new therapeutic applications. mdpi.com

Investigating Novel Anticancer Mechanisms: While some phenazines are known to act as topoisomerase inhibitors, recent studies have identified other targets like thioredoxin reductase I (TrxR1), an enzyme involved in cellular redox balance. nih.gov Further investigation into such alternative targets could lead to the development of anticancer agents with novel mechanisms of action.

Exploring Non-Traditional Therapeutic Areas: The biological activities of phenazines may extend to anti-inflammatory, antiparasitic, or neuroprotective effects. nih.gov Exploring these possibilities could significantly broaden the therapeutic utility of this class of compounds.

The identification of new biological targets is crucial for expanding the drug discovery pipeline and finding new uses for compounds like this compound.

Advancements in Computational Methodologies for Phenazine Research

Computational methods have become indispensable in modern drug discovery, offering a faster and more cost-effective way to design and evaluate new molecules. emanresearch.orgemanresearch.org For phenazine research, these methodologies are being applied across the entire discovery pipeline.

Key computational advancements include:

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, techniques like molecular docking and molecular dynamics simulations can be used to predict how phenazine derivatives will bind and interact with it. mdpi.comemanresearch.org This allows for the rational design of more potent and selective inhibitors.

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used. mdpi.comtaylorfrancis.com These approaches build predictive models based on the chemical features of known active molecules to guide the design of new ones. taylorfrancis.com

Machine Learning and AI: Advanced algorithms, including deep learning, are being used to analyze large datasets to predict the bioactivity of novel compounds, identify potential targets, and even design new molecules from scratch. mdpi.com

These computational tools are accelerating the pace of research by enabling scientists to prioritize the synthesis of the most promising candidates, thereby reducing the time and resources required for drug development. taylorfrancis.com

Table 2: Key Computational Methods in Phenazine Research

| Method | Approach | Application |

| Molecular Docking | Structure-Based (SBDD) | Predicts the binding orientation and affinity of a phenazine derivative to its target protein. mdpi.com |

| Molecular Dynamics (MD) | Structure-Based (SBDD) | Simulates the movement of the phenazine-protein complex over time to assess binding stability. taylorfrancis.com |

| QSAR Modeling | Ligand-Based (LBDD) | Develops mathematical models that correlate the chemical structure of phenazines with their biological activity. mdpi.com |

| Virtual Screening | SBDD / LBDD | Computationally screens large libraries of compounds to identify those likely to bind to a specific target. emanresearch.org |

| Machine Learning | Data-Driven | Uses algorithms to learn from existing data to predict properties, identify targets, and design novel phenazines. mdpi.com |

Q & A

Basic: What are the recommended synthetic routes for 2-Methoxy-phenazin-1-ylamine, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves coupling reactions between methoxy-substituted phenyl precursors and phenazine derivatives. For example, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres can introduce methoxy groups. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from byproducts .

Basic: What analytical techniques are validated for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identifies methoxy (-OCH₃) and amine (-NH₂) proton environments.

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with mass spectrometry confirm molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

- FT-IR : Peaks at ~1250 cm⁻¹ (C-O stretch) and ~3350 cm⁻¹ (N-H stretch) validate functional groups .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : In airtight containers at 2–8°C, away from light and oxidizers.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How can computational modeling predict this compound’s electronic properties and reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites. Molecular docking studies assess binding affinity to biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) optimization .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability).

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like solvent polarity or cell line specificity.

- Controlled Replication : Standardize experimental conditions (e.g., pH, temperature) to isolate confounding factors .

Advanced: What experimental designs are optimal for studying long-term stability of this compound derivatives?

Methodological Answer:

- Accelerated Stability Testing : Expose derivatives to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC.

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Advanced: How does the methoxy group’s position influence this compound’s spectroscopic and electrochemical properties?

Methodological Answer:

- UV-Vis Spectroscopy : Compare λₘₐₓ shifts in derivatives with methoxy groups at ortho, meta, or para positions. Electron-donating methoxy groups redshift absorption bands.

- Cyclic Voltammetry : Methoxy substitution alters reduction potentials; para-substituted analogs typically show higher electron density and lower oxidation potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.